![molecular formula C16H13ClN2O B2762281 2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one CAS No. 22312-79-4](/img/structure/B2762281.png)
2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
The compound “2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one” is a quinazolinone derivative with the molecular formula C16H13ClN2O . It has an average mass of 284.740 Da and a monoisotopic mass of 284.071655 Da .
Synthesis Analysis
The synthesis of quinazolinones often involves the use of o-anthranilic acids as starting materials . An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones has been described, which also allows for the convenient preparation of 2-hydroxymethyl-4(3H)-quinazolinones in one pot .Molecular Structure Analysis
The molecular structure of “2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one” consists of a quinazolinone core with a chloromethyl group at the 2-position and a 3-methylphenyl group at the 3-position .Chemical Reactions Analysis
Quinazolinones are versatile building blocks in organic synthesis . They can undergo various chemical reactions, including condensation with aldehydes to give the corresponding 2-styryl derivatives .Scientific Research Applications
Anticonvulsant Activity
Research has shown that quinazolin-4(3H)-one derivatives exhibit promising anticonvulsant properties. Kumar et al. (2011) designed and synthesized thirty new 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one compounds, evaluating their anticonvulsant activity using the 6 Hz psychomotor seizure test. Among these, the compound PhQZ 7 displayed significant protection at a dose of 100 mg/kg in mice, suggesting its potential as an anticonvulsant agent (Kumar et al., 2011).
H1-Antihistaminic Activity
Quinazolin-4(3H)-one derivatives have also been investigated for their H1-antihistaminic effects. Alagarsamy et al. (2005) synthesized a series of novel 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, showing significant protection against histamine-induced bronchospasm in guinea pigs. One compound, in particular, was found to be equipotent with chlorpheniramine maleate, a standard antihistamine, but with lesser sedation, indicating potential for H1-antihistaminic applications (Alagarsamy et al., 2005).
Anticancer Activity
Noolvi and Patel (2013) focused on the synthesis of 2,3,7-trisubstituted quinazoline derivatives and evaluated their anticancer activity, particularly targeting EGFR-tyrosine kinase. Their study highlights the potential of quinazolin-4(3H)-one derivatives as frameworks for developing potent antitumor agents (Noolvi & Patel, 2013).
Corrosion Inhibition
Errahmany et al. (2020) explored novel quinazolinone derivatives as corrosion inhibitors for mild steel in HCl medium. Their findings suggest that these compounds can significantly inhibit corrosion, offering a new approach to corrosion protection based on quinazolin-4(3H)-one chemistry (Errahmany et al., 2020).
Antimicrobial Activity
Chaitanya et al. (2017) synthesized and characterized substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives, evaluating their antimicrobial activity against various bacteria and fungi. Their research provides insights into the potential of quinazolin-4(3H)-one derivatives in treating infectious diseases (Chaitanya et al., 2017).
Mechanism of Action
While the specific mechanism of action for “2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one” is not mentioned in the retrieved papers, quinazoline derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Future Directions
The future directions for research on “2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the wide range of biological activities associated with quinazoline derivatives , these compounds may have potential for the discovery of novel therapeutics.
properties
IUPAC Name |
2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-5-4-6-12(9-11)19-15(10-17)18-14-8-3-2-7-13(14)16(19)20/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLCWMXZJQHZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one |
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